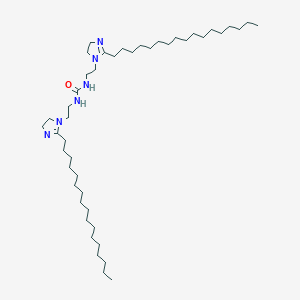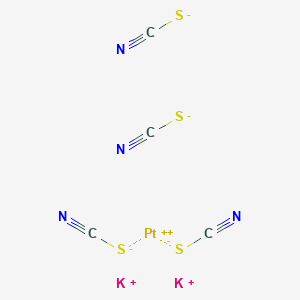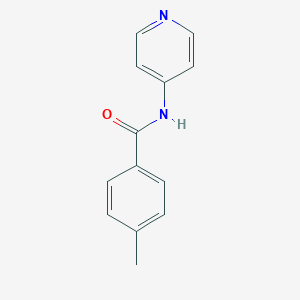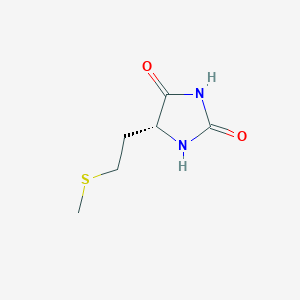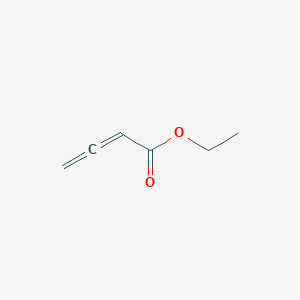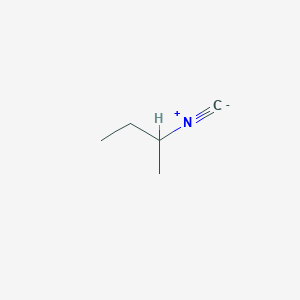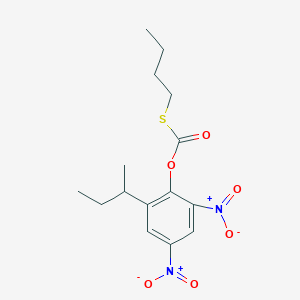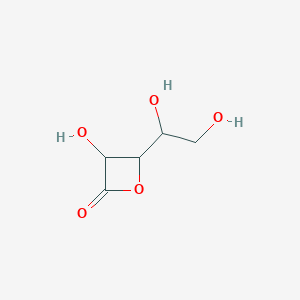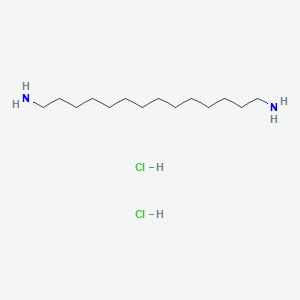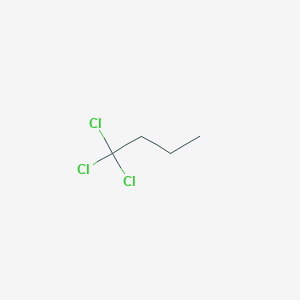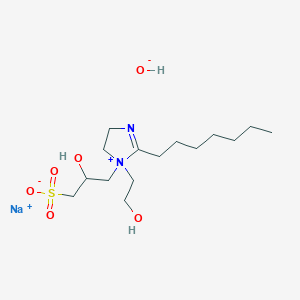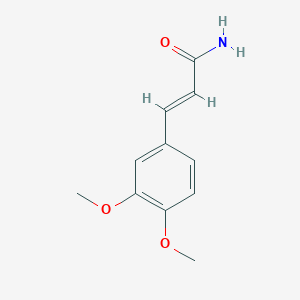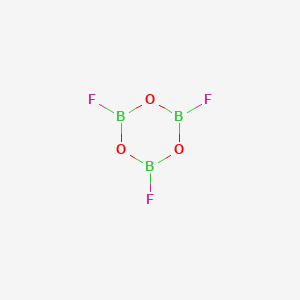
Trifluoroboroxine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trifluoroboroxine is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a boron-containing heterocyclic compound that has been synthesized through various methods. It has been found to have a wide range of applications in different fields such as materials science, medicinal chemistry, and organic synthesis.
Wirkmechanismus
The mechanism of action of trifluoroboroxine is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes that are involved in cancer cell growth. It has also been suggested that it may act by inducing apoptosis, a process of programmed cell death, in cancer cells.
Biochemische Und Physiologische Effekte
Trifluoroboroxine has been found to have a wide range of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been found to induce apoptosis in cancer cells. In addition, it has been shown to have anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
Trifluoroboroxine has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. It is also relatively inexpensive compared to other boron-containing compounds. However, it has some limitations, including its low solubility in water and its potential toxicity.
Zukünftige Richtungen
There are several future directions for research on trifluoroboroxine. One potential direction is to investigate its potential applications in the field of materials science, particularly in the synthesis of novel organic materials. Another potential direction is to investigate its potential use as an anticancer agent, including its mechanism of action and potential side effects. Finally, further studies are needed to investigate its potential applications in organic synthesis as a reagent for the synthesis of various organic compounds.
Synthesemethoden
Trifluoroboroxine can be synthesized through different methods, including the reaction of boron trifluoride with sodium borohydride, the reaction of boron trifluoride with sodium borohydride and water, and the reaction of boron trifluoride with sodium borohydride and methanol. The most commonly used method for synthesizing trifluoroboroxine is the reaction of boron trifluoride with sodium borohydride.
Wissenschaftliche Forschungsanwendungen
Trifluoroboroxine has been extensively studied for its potential applications in different fields of scientific research. In materials science, it has been used as a building block for the synthesis of various organic materials, including polymers and dendrimers. In medicinal chemistry, it has been investigated for its potential use as an anticancer agent. It has also been used in organic synthesis as a reagent for the synthesis of various organic compounds.
Eigenschaften
CAS-Nummer |
13703-95-2 |
|---|---|
Produktname |
Trifluoroboroxine |
Molekularformel |
B3F3O3 |
Molekulargewicht |
137.4 g/mol |
IUPAC-Name |
2,4,6-trifluoro-1,3,5,2,4,6-trioxatriborinane |
InChI |
InChI=1S/B3F3O3/c4-1-7-2(5)9-3(6)8-1 |
InChI-Schlüssel |
FVWCXYPJHTZDEU-UHFFFAOYSA-N |
SMILES |
B1(OB(OB(O1)F)F)F |
Kanonische SMILES |
B1(OB(OB(O1)F)F)F |
Andere CAS-Nummern |
13703-95-2 |
Synonyme |
Trifluoroboroxine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



